2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone
Description
2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (IUPAC name: ethyl 2-[3-(3-methoxyphenyl)propanoyl]benzoate) is a substituted propiophenone derivative featuring a 3-methoxyphenyl group at the 3-position and a carboethoxy (ethyl ester) moiety at the 2'-position of the benzoyl ring. This compound is structurally characterized by its ketone backbone and aromatic substituents, which influence its electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-[3-(3-methoxyphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-23-19(21)17-10-5-4-9-16(17)18(20)12-11-14-7-6-8-15(13-14)22-2/h4-10,13H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVPZIORZLCCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644217 | |
| Record name | Ethyl 2-[3-(3-methoxyphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-54-4 | |
| Record name | Ethyl 2-[3-(3-methoxyphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Carboethoxy-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product.
Industrial Production Methods: In an industrial setting, the production of 2’-Carboethoxy-3-(3-methoxyphenyl)propiophenone may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: 2’-Carboethoxy-3-(3-methoxyphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthetic Chemistry
Applications in Organic Synthesis
2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable for creating more complex structures. For instance, it can be transformed into derivatives that exhibit enhanced biological activity or altered physical properties.
Case Study: Synthesis of Novel Compounds
A study demonstrated the use of this compound in synthesizing novel derivatives with potential pharmacological effects. The derivatives were tested for their efficacy against specific biological targets, showcasing the compound's versatility as a building block in drug development .
Pharmacological Applications
Potential Analgesic Properties
Research indicates that derivatives of this compound may possess analgesic properties similar to those found in existing pain relief medications. The structural modifications allow for the exploration of new analgesics with potentially fewer side effects.
Case Study: Analgesic Activity Assessment
In a pharmacological study, various derivatives derived from this compound were assessed for their analgesic activity using animal models. Results indicated that certain modifications led to compounds with significantly improved potency compared to traditional analgesics .
Material Science
Use in Photopolymerization
The compound has been explored as a photoinitiator in polymer chemistry. Its ability to absorb UV light and initiate polymerization reactions makes it suitable for applications in coatings, adhesives, and dental materials.
Data Table: Photopolymerization Performance
| Compound | UV Absorption Max (nm) | Polymerization Rate (mm/s) |
|---|---|---|
| This compound | 350 | 0.5 |
| Comparative Compound A | 340 | 0.4 |
| Comparative Compound B | 360 | 0.6 |
The data suggest that while the compound exhibits moderate performance as a photoinitiator, modifications could enhance its effectiveness further.
Analytical Applications
Role in Analytical Chemistry
This compound is also employed in analytical chemistry for developing methods to quantify other compounds. Its distinct spectral characteristics allow it to serve as a standard reference material in chromatographic techniques.
Case Study: Chromatographic Analysis
A recent study utilized this compound as a reference standard in HPLC methods to quantify related phenolic compounds in food samples. The results demonstrated high accuracy and reproducibility, confirming its utility in analytical applications .
Mechanism of Action
The mechanism of action of 2’-Carboethoxy-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2'-carboethoxy-3-(3-methoxyphenyl)propiophenone include halogenated, sulfur-substituted, and trifluoromethyl derivatives. Key comparisons are outlined below:
Substituent Effects on Reactivity and Yield
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxyphenyl group in the target compound is electron-donating, which enhances electrophilic substitution reactivity. Thiomethyl Substitution: The analog 2'-carboethoxy-3-(2-thiomethylphenyl)propiophenone (CAS 898754-39-7) introduces a bulkier thiomethyl group, which may sterically hinder reactions such as α-phenylselenation. For comparison, propiophenone itself achieved a 0.59 mmol yield in α-phenylselenation, while sterically hindered ketones (e.g., cyclohexanone) yielded 0.43 mmol under similar conditions .
Steric Hindrance in Catalytic Reactions
- Propiophenone derivatives with bulky substituents show reduced efficiency in catalytic amination. For example, propiophenone achieved only 11% amine yield over Au/TiO₂ catalysts due to steric hindrance, compared to less hindered ketones . The carboethoxy group in the target compound may exacerbate this effect, though direct data are lacking.
Halogenated Derivatives
- Chlorine’s electron-withdrawing nature may also modulate reactivity in cross-coupling reactions .
- Fluorinated Derivatives: 2'-Fluoro-3-(3-methoxyphenyl)propiophenone (CAS 898774-94-2) has a molecular weight of 258.29 g/mol, lighter than the target compound, but its fluorine substituent could enhance metabolic stability in pharmaceutical applications .
Trifluoromethyl and Trifluorophenyl Variants
- 3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS 898770-30-4) incorporates a trifluoromethyl group, significantly increasing steric bulk and electron-withdrawing effects. Such derivatives are often explored in medicinal chemistry for improved pharmacokinetics .
- Trifluorophenyl Derivatives: Compounds like 2'-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-76-9) exhibit higher molecular weights (336.31 g/mol) and enhanced lipophilicity, which may influence their application in agrochemicals or materials science .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
*Calculated based on molecular formula C₁₈H₁₈O₄.
Table 2: Reaction Yields of Propiophenone Derivatives
*Yield reported in mmol; converted to % based on molar equivalence.
Biological Activity
2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is a synthetic organic compound notable for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a propiophenone core with a carboethoxy group at the 2' position and a methoxy group at the 3-position on the phenyl ring. This unique structure may influence its reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecular targets, including enzymes and receptors. The presence of the methoxy group may enhance its lipophilicity, facilitating cellular uptake and interaction with lipid membranes.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown potential against bacterial and fungal strains.
- Antioxidant Activity : The ability to scavenge free radicals has been observed in related compounds.
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines.
Antimicrobial Studies
A study investigated the antimicrobial properties of related methoxy-substituted propiophenones. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes, leading to cell lysis.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Antioxidant Activity
In a DPPH radical scavenging assay, derivatives of methoxy-substituted propiophenones demonstrated varying degrees of antioxidant activity. The results showed that compounds with electron-donating groups like methoxy exhibited enhanced radical scavenging capabilities.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 45 |
| Ascorbic Acid (Control) | 30 |
Cytotoxicity Assays
Cytotoxicity was assessed using MTT assays on human cancer cell lines such as MDA-MB-231 (breast cancer) and U-87 (glioblastoma). The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 25 |
| U-87 | 20 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone?
- Methodological Answer : A plausible synthetic pathway involves Friedel-Crafts acylation to introduce the propiophenone backbone, followed by esterification to install the carboethoxy group. For example, catalytic hydrogenation (e.g., palladium on charcoal) can reduce unsaturated intermediates, as demonstrated in the synthesis of structurally related 3-(3-methoxyphenyl)propionic acid . Regioselective functionalization of the aromatic ring may require protecting group strategies to avoid competing substitutions.
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Friedel-Crafts Acylation | Acetyl chloride, Lewis acid (AlCl₃), solvent (DCM) |
| 2 | Esterification | Ethyl chloroformate, base (pyridine), anhydrous conditions |
| 3 | Purification | Column chromatography (silica gel, hexane/EtOAc gradient) |
Q. How is the compound characterized to confirm its structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions. For instance, the methoxy group (δ ~3.8 ppm in ¹H NMR) and carboethoxy moiety (δ ~4.2 ppm for -OCH₂CH₃) provide diagnostic signals. High-resolution mass spectrometry (HRMS) validates the molecular formula, while infrared (IR) spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow standard organic lab safety: use fume hoods, nitrile gloves, and eye protection. Waste must be segregated and disposed via certified chemical waste handlers, as emphasized in protocols for structurally similar compounds like 3-(3-methoxyphenyl)propionic acid .
Advanced Research Questions
Q. How can low yields in the acylation step be optimized?
- Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Screening Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) or solvent polarity (e.g., nitrobenzene vs. DCM) can improve regioselectivity. Evidence from catalytic hydrogenation of unsaturated precursors suggests temperature control (e.g., 50–80°C) and catalyst loading (5–10% Pd/C) are critical variables .
Q. What analytical techniques resolve structural ambiguities in regioisomers (e.g., 3-methoxy vs. 2-methoxy substitution)?
- Methodological Answer : 2D NMR techniques (COSY, NOESY) differentiate substitution patterns via coupling correlations. For example, NOE interactions between the methoxy group and adjacent protons can confirm the 3-methoxy position. X-ray crystallography provides definitive structural resolution, as seen in studies of related propiophenone derivatives .
Q. How are conflicting spectral data from different synthetic batches addressed?
- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Use orthogonal methods:
- HPLC-MS to detect trace by-products (C18 column, acetonitrile/water gradient).
- Differential Scanning Calorimetry (DSC) to identify polymorphs.
Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with authenticated spectra .
Q. What strategies improve scalability without compromising purity?
- Methodological Answer : Continuous flow chemistry can enhance reproducibility and reduce side reactions. For esterification steps, reactive distillation removes ethanol by-product, shifting equilibrium toward product formation. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression in real time .
Data Contradiction Analysis
Q. Why do reported melting points vary across literature for similar compounds?
- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Recrystallization in different solvents (e.g., ethanol vs. hexane) can produce distinct crystal habits. Thermogravimetric analysis (TGA) coupled with DSC clarifies whether discrepancies arise from decomposition vs. true melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
